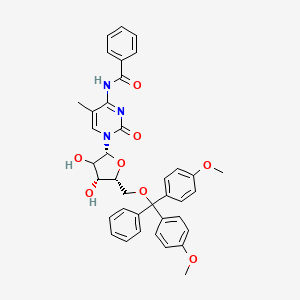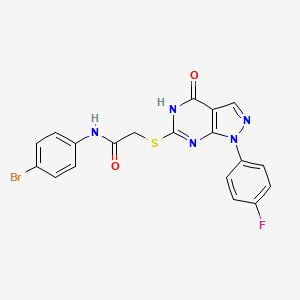
Asparenydiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Asparenyldiol can be synthesized through various organic synthesis routes. One common method involves the reaction of phenolic compounds with alkyne-containing reagents under specific conditions. The reaction typically requires a copper catalyst to facilitate the azide-alkyne cycloaddition, forming the desired product .
Industrial Production Methods: In industrial settings, the production of Asparenyldiol involves large-scale organic synthesis techniques. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in specialized reactors designed to handle the specific requirements of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Asparenyldiol undergoes several types of chemical reactions, including:
Oxidation: Asparenyldiol can be oxidized to form various oxidized derivatives.
Reduction: It can also be reduced under specific conditions to yield reduced forms.
Substitution: The alkyne group in Asparenyldiol allows it to participate in substitution reactions, particularly in click chemistry applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Copper catalysts are commonly employed in azide-alkyne cycloaddition reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized phenolic compounds, while reduction can produce reduced phenolic derivatives .
Aplicaciones Científicas De Investigación
Asparenyldiol has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Its antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Medicine: Asparenyldiol is investigated for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: It is used in the development of new materials and compounds with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Asparenyldiol involves its ability to undergo copper-catalyzed azide-alkyne cycloaddition. This reaction allows it to form stable triazole linkages with azide-containing molecules. The antioxidant properties of Asparenyldiol are attributed to its phenolic structure, which can neutralize free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Phenols: Asparenyldiol is structurally similar to other phenolic compounds, which also exhibit antioxidant properties.
Monophenols: It shares similarities with monophenols, which are single-ring phenolic compounds.
Xanthones: Asparenyldiol is related to xanthone derivatives, which are known for their biological activities.
Uniqueness: Asparenyldiol’s uniqueness lies in its dual functionality as an antioxidant and a click chemistry reagent. This combination of properties makes it particularly valuable in research and industrial applications, where both antioxidant activity and the ability to form stable linkages are desired .
Propiedades
Número CAS |
166762-98-7 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
4-[(E)-5-(4-hydroxyphenoxy)pent-3-en-1-ynyl]phenol |
InChI |
InChI=1S/C17H14O3/c18-15-7-5-14(6-8-15)4-2-1-3-13-20-17-11-9-16(19)10-12-17/h1,3,5-12,18-19H,13H2/b3-1+ |
Clave InChI |
GXRXAVMCQJHRCM-HNQUOIGGSA-N |
SMILES isomérico |
C1=CC(=CC=C1C#C/C=C/COC2=CC=C(C=C2)O)O |
SMILES canónico |
C1=CC(=CC=C1C#CC=CCOC2=CC=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![propan-2-yl (2S)-2-[[[(2R,4S,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12390446.png)


![5-[3-[(4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl]quinoxalin-6-yl]-1,3-benzoxazol-2-amine](/img/structure/B12390453.png)

![(1S,4S,8R,9R,12S,13S,14S,16S,18R)-9,14,18-trihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecan-2-one](/img/structure/B12390480.png)

![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)

![(2R,3R,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12390519.png)



![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
